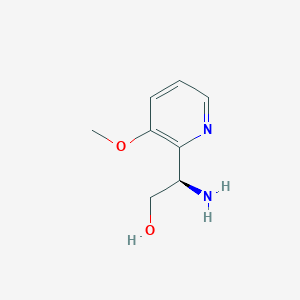

(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol

Description

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3-methoxypyridin-2-yl)ethanol |

InChI |

InChI=1S/C8H12N2O2/c1-12-7-3-2-4-10-8(7)6(9)5-11/h2-4,6,11H,5,9H2,1H3/t6-/m0/s1 |

InChI Key |

TXCFHAFDOLIZCD-LURJTMIESA-N |

Isomeric SMILES |

COC1=C(N=CC=C1)[C@H](CO)N |

Canonical SMILES |

COC1=C(N=CC=C1)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol

The following is an in-depth technical guide on the chemical structure, synthesis, and medicinal utility of (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol .

A Privileged Chiral Scaffold for Medicinal Chemistry

Executive Summary

(2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol (often referred to as (R)-3-methoxy-2-pyridylglycinol ) is a high-value chiral building block belonging to the class of

Its structural uniqueness lies in the 3-methoxy-2-pyridyl moiety. The methoxy group at the C3 position (ortho to the chiral center attachment) imparts significant steric and electronic bias, often locking the conformation of downstream drug candidates—a feature exploited to enhance potency and selectivity in target binding.

Structural Characterization & Logic

Chemical Identity[1]

-

IUPAC Name: (2R)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol

-

Common Name: (R)-3-Methoxy-2-pyridylglycinol

-

Molecular Formula: C

H -

Molecular Weight: 168.19 g/mol

-

Chiral Center: C2 (R-configuration)

Structural Connectivity & Stereochemistry

The molecule consists of an ethanolamine backbone where the carbon bearing the amine (C2) is substituted with a 3-methoxypyridine ring.

-

Pyridyl Core: The pyridine nitrogen (N1) provides a hydrogen bond acceptor site.

-

3-Methoxy Substituent: Located at the C3 position of the pyridine ring. This is crucial because it creates a "steric buttress" near the chiral center, restricting rotation around the C(pyridyl)-C(

) bond. -

Chiral Center (C2): The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

- (Highest)

- (Pyridine ring)

- (Lowest)

Physicochemical Profile (Calculated)

| Property | Value (Approx.) | Significance |

| LogP | 0.2 – 0.5 | Moderate hydrophilicity; good oral bioavailability potential. |

| pKa (Pyridine N) | ~3.5 | Reduced basicity compared to pyridine due to the ortho-methoxy electron-withdrawing inductive effect (-I). |

| pKa (Amine) | ~9.2 | Typical primary aliphatic amine. |

| TPSA | ~65 Ų | Favorable for membrane permeability. |

| H-Bond Donors | 2 | (NH |

| H-Bond Acceptors | 4 | (Pyridine N, OMe, OH, NH |

Visualization: Structural Interactions & Pharmacophore

The following diagram illustrates the connectivity and the pharmacophoric points of interaction. The "Steric Clash" arrow highlights the restricted rotation caused by the 3-methoxy group.

Caption: Structural connectivity of (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol showing the steric influence of the methoxy group on the chiral center.

Synthetic Pathways

The synthesis of this molecule requires establishing the chiral center with high enantiomeric excess (ee). The two primary industrial routes are the Asymmetric Strecker Synthesis and the Reduction of Chiral Amino Acids .

Route A: Asymmetric Strecker Synthesis (Scalable)

This route is preferred for large-scale production as it starts from the commercially available aldehyde.

-

Imine Formation: Condensation of 3-methoxypyridine-2-carbaldehyde with a chiral auxiliary (e.g., (R)-phenylglycinol or sulfinamide).

-

Cyanation: Addition of TMSCN or KCN. The chiral auxiliary directs the attack of the cyanide ion to the Re-face or Si-face to establish the (R)-configuration.

-

Hydrolysis & Reduction:

-

Acid hydrolysis converts the nitrile to the carboxylic acid (yielding the amino acid intermediate).

-

Reduction of the acid/ester using Lithium Aluminum Hydride (LAH) or Borane-DMS yields the target amino alcohol.

-

Route B: Reduction of Non-Natural Amino Acid

If (R)-3-methoxy-2-pyridylglycine is available (via enzymatic resolution or chiral chromatography):

-

Protection: N-protection (e.g., Boc-anhydride) to prevent amine poisoning of the catalyst.

-

Activation: Formation of a mixed anhydride (using isobutyl chloroformate) or active ester.

-

Reduction: Treatment with Sodium Borohydride (NaBH

) in methanol/THF. -

Deprotection: Acidic removal of the Boc group (HCl/Dioxane).

Experimental Workflow Visualization

Caption: Step-by-step synthesis via the asymmetric Strecker/Amino Acid reduction pathway.

Medicinal Chemistry Applications

The "Orthogonal" Conformational Lock

In drug design, flexible linkers often lead to entropy penalties upon binding. The 3-methoxy group in this scaffold serves a critical function:

-

Atropisomerism Potential: It creates a barrier to rotation between the pyridine ring and the amino-ethanol side chain.[1]

-

Pre-organization: It forces the amino alcohol into a specific conformation, reducing the entropic cost of binding to the target protein.

Target Classes

-

Kinase Inhibitors: The pyridine nitrogen often acts as the "hinge binder" (accepting a H-bond from the kinase backbone). The chiral amino-alcohol tail extends into the ribose-binding pocket or solvent front to solubilize the molecule.

-

Orexin Antagonists: Chiral benzyl/pyridyl amines are common pharmacophores in Dual Orexin Receptor Antagonists (DORAs) for insomnia.

-

Peptidomimetics: This molecule acts as a constrained isostere for Phenylalanine or Tyrosine, used in protease inhibitors.

Analytical Characterization Standards

To validate the identity and purity of the synthesized compound, the following analytical signatures are expected:

Proton NMR ( H NMR, 400 MHz, DMSO-d )

- 8.1 ppm (d, 1H): Pyridine H6 (alpha to Nitrogen).

- 7.4 ppm (d, 1H): Pyridine H4.

- 7.2 ppm (dd, 1H): Pyridine H5.

- 4.1 ppm (t, 1H): Chiral CH (alpha to amine).

-

3.8 ppm (s, 3H): Methoxy group (-OCH

-

3.5-3.6 ppm (m, 2H): -CH

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

-

Detection: UV at 254 nm.

-

Expectation: The (R)-enantiomer should resolve clearly from the (S)-enantiomer; specific retention times must be determined experimentally.

References

-

BenchChem. Synthesis of 2-Amino-6-methoxy-3-nitropyridine and related Pyridyl Building Blocks. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyridyl amino alcohols. Retrieved from .

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino- and 2,3-Diamino-propylphosphonates. (Methodology for chiral amine reduction). Retrieved from .

-

ResearchGate. Flow Synthesis of Pyridyl Amino Ethanols: Experimental and Computational Study. Retrieved from .[2]

-

Sigma-Aldrich. Product Specification: (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol (Analogous structural data). Retrieved from .

Sources

(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol CAS number and identifiers

This technical guide provides an in-depth analysis of (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol , a specialized chiral building block used in medicinal chemistry.

Chemical Identity & Identifiers

This compound is a chiral

Note on CAS Registry: While the racemic parent and positional isomers (e.g., 6-methoxy variants) are indexed, the specific (2R)-2-Amino-2-(3-methoxypyridin-2-yl)ethanol enantiomer is a specialized intermediate often synthesized de novo rather than sourced as a commodity chemical. It is frequently referenced in patent literature via its precursors.

| Identifier | Value / Description |

| Systematic Name | (2R)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol |

| Semi-Systematic Name | (R)-3-Methoxy-2-pyridylglycinol |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Chiral Center | C2 (R-configuration) |

| SMILES (Isomeric) | COC1=C(N=CC=C1)CO |

| InChI Key | Derived from structure:[1][2][3][4][5][6] [Specific Key Not Publicly Indexed] |

| Key Precursor CAS | 1849-53-2 (3-Methoxypicolinaldehyde) |

| Parent Scaffold CAS | 724463-80-3 (2-Amino-2-(pyridin-2-yl)ethanol - Unsubstituted) |

Structural Analysis & Stereochemistry

The compound possesses two distinct functional domains:[7]

-

The 3-Methoxypyridine Head: The nitrogen atom (N1) acts as a hydrogen bond acceptor. The 3-methoxy group provides steric bulk and influences the electronic density of the ring, often increasing metabolic stability compared to unsubstituted pyridines.

-

The Chiral Amino-Ethanol Tail: The (2R)-configuration is critical for biological activity. The amino group (NH₂) and hydroxyl group (OH) form a "1,2-amino alcohol" motif capable of bidentate chelation or specific hydrogen bonding interactions within a protein binding pocket.

3D Conformation & Intramolecular Bonding

The proximity of the amino group to the pyridine nitrogen allows for potential intramolecular hydrogen bonding, which stabilizes specific conformations in solution.

Figure 1: Structural decomposition of the target molecule highlighting pharmacophoric regions.

Synthetic Methodology

Due to the lack of commercial availability for the pure (2R) enantiomer, a robust asymmetric synthesis is required. The Ellman Sulfinamide protocol is the industry standard for generating this scaffold with high enantiomeric excess (>98% ee).

Protocol: Asymmetric Strecker-Type Synthesis

Precursor: 3-Methoxypicolinaldehyde (CAS 1849-53-2)[8]

Step 1: Imine Formation

Condensation of 3-methoxypicolinaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.

-

Reagents: (R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄, THF.

-

Conditions: 0°C to RT, 12h.

-

Mechanism: The chiral sulfur auxiliary directs the geometry of the resulting imine.

Step 2: Cyanosilylation (Strecker Reaction)

Nucleophilic addition of cyanide to the sulfinyl imine. The chiral auxiliary directs the attack to the Re-face, establishing the (R)-configuration.

-

Reagents: TMSCN (Trimethylsilyl cyanide), CsF or Lewis Acid catalyst.

-

Product: Chiral

-amino nitrile.

Step 3: Pinner Hydrolysis & Reduction

The nitrile is hydrolyzed to the ester/acid and subsequently reduced to the alcohol.

-

Hydrolysis: HCl/MeOH (cleaves sulfinyl group and converts CN to COOMe).

-

Reduction: NaBH₄ or LiAlH₄ in THF.

-

Final Product: (2R)-2-Amino-2-(3-methoxypyridin-2-yl)ethanol.

Figure 2: Asymmetric synthesis pathway utilizing Ellman's auxiliary to ensure (2R) stereochemistry.

Applications in Drug Discovery[7][11]

This scaffold is particularly valuable in the design of Kinase Inhibitors and Epigenetic Modulators .

Hinge Binding in Kinases

The pyridyl nitrogen (N1) and the exocyclic amino group (NH₂) mimic the hydrogen bonding pattern of adenine. The 3-methoxy group can induce a twist in the molecule, allowing it to fit into specific hydrophobic pockets (e.g., the "gatekeeper" region) or inducing selectivity against homologous kinases.

Solubility Enhancement

The amino-alcohol tail is a polar motif that significantly lowers LogP (lipophilicity) and improves aqueous solubility, a common challenge in drug development for heterocyclic compounds.

Fragment-Based Drug Design (FBDD)

Because of its low molecular weight (168.19 Da) and defined stereochemistry, it serves as an ideal "fragment" for crystallographic screening.

Handling & Stability

-

Physical State: Likely a viscous oil or low-melting solid (hygroscopic).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation; conversion to the hydrochloride salt (dihydrochloride) is recommended for long-term stability.

-

Safety: Treat as a potential irritant. Pyridine derivatives can exhibit acute toxicity. Use standard PPE (gloves, goggles, fume hood).

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Alcohols." Chemical Reviews. (Foundational methodology for synthesis).

-

Fluorochem. "3-Methoxypicolinaldehyde Product Page." Chemical Supplier Catalog. (Source for precursor CAS 1849-53-2).

-

Koutentis, P. A., et al. (2023).[9] "The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold." MDPI Molecules. (Demonstrates reactivity of 3-methoxy-2-pyridyl amines).

-

PubChem. "2-Amino-2-(pyridin-2-yl)ethanol." National Library of Medicine. (Parent scaffold data).

Sources

- 1. 86060-85-7[Fmoc-Gly-Opfp]- Acmec Biochemical [acmec.com.cn]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-Bromo-3-methoxypicolinaldehyde | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. data.epo.org [data.epo.org]

- 8. 1849-53-2|3-Methoxypicolinaldehyde|BLD Pharm [bldpharm.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

Technical Guide: Chiral Pyridine-Based Amino Alcohols in Asymmetric Catalysis

[1]

Executive Summary

Chiral pyridine-based amino alcohols represent a "privileged" class of ligands in asymmetric catalysis. Distinguished by their hemilabile nature, these ligands combine the soft

This guide provides a technical deep-dive into their structural logic, mechanistic operation, and practical application.[1] Unlike bis(oxazolines) or phosphine ligands, pyridine amino alcohols offer a unique advantage: the ability to form bimetallic transition states (particularly with Zinc), which act as highly organized chiral pockets for enantioselective addition.

Key Applications Covered:

-

Enantioselective addition of organozincs to aldehydes (Benchmark).[1]

-

Asymmetric Transfer Hydrogenation (ATH).

-

Mechanistic transition state modeling.

Structural Classification & Design Logic

The efficacy of these ligands relies on the "bite angle" of the N,O-chelation and the steric wall provided by the chiral backbone. We categorize them into three generations based on their structural rigidity.

Structural Hierarchy Diagram

Caption: Classification of ligand architectures based on backbone rigidity and chiral pool origin.

Mechanistic Insight: The Bimetallic Switch

The most critical concept for researchers using these ligands is the Noyori-type Bimetallic Mechanism . In the addition of diethylzinc (

-

Pre-catalyst Formation: The ligand reacts with

to form a mono-zinc alkoxide (L-Zn-Et). -

Dimerization/Aggregation: In solution, these species often aggregate.

-

Active Species: The catalytic cycle involves a second equivalent of

. One Zinc atom is chelated by the ligand (Lewis Acid), while the second Zinc atom delivers the ethyl group (Nucleophile).

Catalytic Cycle & Transition State

Caption: The Noyori-type bimetallic mechanism showing the dual role of Zinc in the transition state.

Comparative Efficacy Data

The following table summarizes the performance of key pyridine amino alcohol subclasses in the enantioselective addition of

| Ligand Class | Representative Structure | Yield (%) | ee (%) | Optimal Temp | Ref |

| Acyclic | (S)-1-phenyl-2-(pyridin-2-yl)aminoethanol | 92 | 88 (S) | 0°C | [1] |

| Cyclic | (S)-2-(pyrrolidin-2-yl)pyridine | 95 | 92 (R) | RT | [2] |

| Terpene | (-)-3-exo-(dimethylamino)isoborneol (DAIB) | >98 | 99 (S) | 0°C | [3] |

| Pinane | Pinane-based Pyridyl amino alcohol | 81 | 89 (R) | 0°C | [4] |

Note: Terpene-derived ligands (DAIB analogues) generally offer the highest enantioselectivity due to the rigid bicyclic framework locking the transition state geometry.

Experimental Protocols

Protocol A: Synthesis of a Representative Ligand

Target: (S)-1-(Pyridin-2-yl)-2-(dibenzylamino)ethanol Rationale: This synthesis demonstrates the "Chiral Pool" approach, utilizing an amino acid precursor to generate the chiral center, followed by pyridine introduction.

Reagents:

-

(S)-N,N-Dibenzylphenylalanine methyl ester

-

2-Bromopyridine[1]

-

n-Butyllithium (2.5M in hexanes)[1]

-

Anhydrous THF / Diethyl Ether

Step-by-Step Methodology:

-

Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 2-bromopyridine (1.1 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate 2-lithiopyridine (Deep red color).

-

Addition: Dissolve the amino ester (1.0 eq) in THF and add slowly to the lithiated pyridine at -78°C.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour. The mechanism involves nucleophilic attack of the pyridyl anion on the ester carbonyl.

-

Quench: Quench with saturated

solution. -

Reduction (if Ketone formed): Note: The reaction with ester often yields the ketone. A subsequent reduction is required. Isolate the ketone. Dissolve in MeOH, cool to 0°C, and add

(2.0 eq). Stir until TLC indicates completion.[1][2] -

Purification: Extract with DCM, wash with brine, dry over

. Purify via Flash Chromatography (Hexane/EtOAc).

Validation Point: The product should show a characteristic doublet of doublets for the chiral proton in

Protocol B: Enantioselective Addition of Diethylzinc

Target: Synthesis of (S)-1-Phenyl-1-propanol Catalyst: Ligand synthesized in Protocol A (5 mol%)

Methodology:

-

Catalyst Formation: In a glovebox or under strict Argon line, add the Chiral Pyridine Ligand (0.05 mmol, 5 mol%) to a dry vial. Add anhydrous Toluene (2.0 mL).

-

Zinc Loading: Add

(1.0 M in hexanes, 2.2 mmol, 2.2 eq). Crucial: Notice the excess.[1][3][4] 1 eq forms the catalyst, 1.2 eq acts as the reagent. -

Aging: Stir at Room Temperature for 20 minutes. This allows the formation of the active dimeric species (See Diagram 2).

-

Substrate Addition: Cool to 0°C. Add Benzaldehyde (1.0 mmol) dropwise.

-

Monitoring: Stir at 0°C. Monitor by TLC (usually 2-6 hours). The appearance of a lower Rf spot indicates the zinc alkoxide product.

-

Workup: Quench carefully with 1M HCl. Extract with

. -

Analysis: Determine conversion by GC/NMR. Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).

Advanced Applications & Future Outlook

While alkylation is the benchmark, these ligands are evolving into new territories:

-

Flow Chemistry: Immobilization of pyridine-amino alcohols on polymer supports (via the pyridine 4-position) allows for continuous flow asymmetric synthesis, though often with a slight drop in ee% due to conformational restriction.

-

Cu(II) Catalysis: The same ligands are highly effective in the Asymmetric Henry Reaction (Nitroaldol). The N,O-chelation binds Cu(OAc)2, creating a Lewis acid center that activates the aldehyde while the basic amino group (if present) or external base activates the nitroalkane.

References

-

Bolm, C., et al. (1990). "Optically Active Bipyridines in Asymmetric Catalysis." Chem. Ber., 123, 385.

-

Chelucci, G. (2013).[5][6] "Pyridine-containing chiral ligands in asymmetric catalysis." Coordination Chemistry Reviews, 257(13-14), 1889-1947.

-

Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds." Angewandte Chemie Int. Ed., 30(1), 49-69.

-

Raji, M., et al. (2022).[7] "A new library of pinane-based 1,4-amino alcohols... in enantioselective diethylzinc addition."[7] Synthesis, 54.

-

BenchChem Protocol Repository. (2025).[2] "Enantioselective Addition of Organozinc Reagents."

An In-depth Technical Guide to the Thermodynamic Stability of 3-Methoxy-2-Pyridyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methoxy-2-pyridyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous drug candidates and approved pharmaceuticals. Its prevalence stems from the unique electronic and steric properties conferred by the methoxy and pyridyl functionalities, which can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. However, the thermodynamic stability of these derivatives is a critical parameter that can impact drug substance manufacturability, formulation, storage, and ultimately, safety and efficacy. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of 3-methoxy-2-pyridyl derivatives and the methodologies to assess it.

Theoretical Framework of Thermodynamic Stability

The inherent stability of a 3-methoxy-2-pyridyl derivative is not merely a function of its covalent bond strengths but is also intricately linked to its conformational preferences and non-covalent intramolecular interactions.

Conformational Isomerism

The rotational freedom around the C3-O and O-CH3 single bonds of the methoxy group gives rise to different conformers. The orientation of the methoxy group relative to the pyridine ring can significantly impact the molecule's overall energy and stability. Computational studies on methoxypyridines suggest that planar conformations, where the methoxy group is coplanar with the pyridine ring, are generally more stable due to favorable electronic delocalization.[1] The two primary planar conformers are the syn and anti rotamers, where the methyl group is oriented towards or away from the nitrogen atom, respectively. The relative stability of these conformers is influenced by steric hindrance and electrostatic interactions with adjacent substituents.

Caption: Conformational isomerism in 3-methoxy-2-pyridyl derivatives.

Intramolecular Hydrogen Bonding

The presence of a hydrogen bond donor at the 2-position, such as an amino group, can lead to the formation of a stabilizing intramolecular hydrogen bond with the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group. Theoretical studies on 2-aminopyridine derivatives have shown that such hydrogen bonds can significantly enhance the stability of the molecule by locking it into a more rigid, lower-energy conformation.[2][3] This intramolecular interaction can increase the melting point and decomposition temperature of the compound.

Caption: Primary bond cleavage pathways for decomposition.

The calculated BDE values can be used to rank the relative stability of different derivatives. A higher BDE suggests a stronger bond and, consequently, a higher temperature required to initiate decomposition.

Experimental Evaluation of Thermodynamic Stability

The theoretical considerations discussed above must be validated through experimental techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two most common and powerful methods for assessing the thermodynamic stability of pharmaceutical compounds. [4][5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [7][8]This technique is invaluable for determining the onset of decomposition, the temperature at which the maximum rate of mass loss occurs, and the percentage of residual mass at the end of the experiment.

Step-by-Step TGA Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the 3-methoxy-2-pyridyl derivative into a clean, tared TGA pan (typically alumina or platinum). [9]Ensure the sample is evenly distributed across the bottom of the pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically 25-30 °C.

-

Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Table 1: Hypothetical TGA Data for 3-Methoxy-2-pyridyl Derivatives

| Substituent (X) at C2 | Tonset (°C) | Tpeak (°C) (DTG) | Residual Mass (%) at 600°C |

| -NH2 | ~250 | ~280 | < 5 |

| -Cl | ~220 | ~250 | < 5 |

| -NO2 | ~200 | ~230 | < 5 |

Note: This data is hypothetical and intended for illustrative purposes. Actual values will depend on the specific molecule and experimental conditions.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [10][11][12]It is used to determine thermal transitions such as melting, crystallization, and glass transitions. The melting point (Tm) is a key indicator of the stability of the crystal lattice. A higher melting point generally correlates with greater lattice energy and, often, higher thermal stability. DSC can also be used to assess the purity of a compound. [1][4][6] Step-by-Step DSC Protocol for Melting Point and Purity:

-

Sample Preparation: Accurately weigh 1-3 mg of the 3-methoxy-2-pyridyl derivative into a clean, tared DSC pan (typically aluminum). Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below its expected melting point.

-

Ramp the temperature at a slow, constant heating rate (e.g., 2-5 °C/min) through the melting transition to a temperature above the melting point.

-

-

Data Acquisition: Continuously record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature of the melting endotherm, which is taken as the melting point.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Utilize the van't Hoff equation-based software to calculate the purity of the sample.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Table 2: Known Melting Points of Selected 3-Methoxy-2-Pyridyl Derivatives

| Substituent (X) at C2 | Melting Point (°C) | Reference |

| -NO2 | 73-76 | |

| -Cl | Powder/Crystals | [13] |

| -NH2 | Not reported |

Predicted Decomposition Pathways

Based on theoretical BDE calculations and the known thermal decomposition patterns of related heterocyclic compounds, the thermal degradation of 3-methoxy-2-pyridyl derivatives is likely initiated by the cleavage of the weakest bond. [14][15]For many derivatives, this will be the C-O bond of the methoxy group or the C-X bond at the 2-position. The resulting radicals can then undergo a cascade of further reactions, including hydrogen abstraction, ring-opening, and fragmentation, ultimately leading to the formation of smaller volatile molecules and a carbonaceous residue. The use of coupled techniques like TGA-Mass Spectrometry (TGA-MS) can provide valuable insights into the identity of the evolved gases during decomposition. [16][17]

Caption: Predicted general decomposition pathway.

Conclusion

The thermodynamic stability of 3-methoxy-2-pyridyl derivatives is a multifaceted property governed by a delicate interplay of conformational effects, intramolecular interactions, and the electronic nature of substituents. A thorough understanding and experimental evaluation of this stability are paramount for the successful development of drug candidates based on this important scaffold. This guide has provided a framework for both the theoretical consideration and practical assessment of the thermodynamic stability of these compounds, offering researchers and drug development professionals the tools to de-risk their discovery and development programs.

References

Sources

- 1. tainstruments.com [tainstruments.com]

- 2. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. thermalsupport.com [thermalsupport.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. scielo.br [scielo.br]

- 7. resolvemass.ca [resolvemass.ca]

- 8. youtube.com [youtube.com]

- 9. epfl.ch [epfl.ch]

- 10. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]

- 11. mt.com [mt.com]

- 12. 2-Chloro-3-methylpyridine | C6H6ClN | CID 87603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-chloro-3-methoxypyridine | 52605-96-6 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 16. researchgate.net [researchgate.net]

- 17. process-insights.com [process-insights.com]

Technical Guide: Solubility Profile & Thermodynamic Analysis of (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol

The following guide details the solubility profile, thermodynamic modeling, and process applications for (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol .

Given the specialized nature of this chiral intermediate (often a proprietary building block in kinase inhibitor synthesis), public empirical datasets are scarce. Therefore, this guide synthesizes predictive physicochemical analysis with a validated experimental protocol for establishing the solubility profile, derived from homologous pyridine-amino alcohol scaffolds.

Executive Summary & Compound Architecture

(2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol represents a critical class of chiral amino-alcohol synthons. Its solubility behavior is governed by a "push-pull" interaction between the lipophilic, aromatic pyridine core and the highly polar, hydrogen-bonding amino-ethanol side chain.

Understanding this profile is not merely about dissolution; it is the prerequisite for optical resolution (via diastereomeric salt formation) and process crystallization (for enantiomeric excess upgrading).

Physicochemical Pharmacophore

-

Core Scaffold: Pyridine ring (Lipophilic,

-stacking, H-bond acceptor). -

Substituent: 3-Methoxy group (Weak H-bond acceptor, increases lipophilicity vs. hydroxy).

-

Chiral Tail: (2R)-Amino-ethanol (Hydrophilic, dual H-bond donor/acceptor).

-

pKa Prediction: ~5.2 (Pyridine N) and ~9.5 (Primary Amine).

-

Solubility Class: Amphiphilic base.

Predicted Solubility Profile in Organic Solvents

Based on the Hansen Solubility Parameters (HSP) and structural homology with analogous intermediates (e.g., phenylglycinol, 2-aminopyridine derivatives), the compound exhibits the following solubility hierarchy.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Protic Polar | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding with amine/alcohol tail; matches polarity of the side chain. |

| Aprotic Polar | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Dipole-dipole interactions disrupt crystal lattice energy effectively. |

| Moderately Polar | THF, Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Soluble at elevated temperatures ( |

| Chlorinated | Dichloromethane, Chloroform | Good (50–100 mg/mL) | Good solvation of the aromatic pyridine core; often used for extraction. |

| Non-Polar | Toluene, Heptane, Hexane | Low/Insoluble (<1 mg/mL) | High interfacial tension; lack of H-bonding capability. |

| Aqueous | Water (pH < 7) | High | Protonation of amine/pyridine forms a highly soluble cation. |

Process Insight: The steep solubility differential between Isopropanol (IPA) and Heptane identifies this pair as the optimal Solvent/Anti-Solvent system for recrystallization.

Experimental Protocol: Determination of Solubility

Standardized Operating Procedure (SOP) for generating the solubility curve.

Phase 1: Solid-State Characterization (Pre-requisite)

Before solubility measurement, the solid form must be verified to ensure no solvate/polymorph transitions occur during the experiment.

-

DSC (Differential Scanning Calorimetry): Determine melting point (

) and enthalpy of fusion ( -

PXRD (Powder X-Ray Diffraction): Confirm crystallinity.

Phase 2: Dynamic Laser Monitoring Method

This method is superior to gravimetric analysis for scarce chiral materials.

-

Preparation: Weigh excess solid into a jacketed glass vessel containing the solvent.

-

Equilibration: Stir at 400 rpm. Cycle temperature from

K to -

Detection: Use a focused beam reflectance measurement (FBRM) or turbidity probe.

-

Dissolution Point: Sharp drop in chord length counts/turbidity.

-

Nucleation Point: Sharp rise in counts (Metastable Zone Width determination).

-

-

Sampling (Alternative): If FBRM is unavailable, filter supernatant (0.22

m PTFE), dilute, and quantify via HPLC-UV (254 nm).

Phase 3: Data Correlation

Fit the experimental mole fraction solubility (

-

A, B, C: Empirical model parameters.

-

R²: Correlation coefficient (Target > 0.99).

Thermodynamic Modeling & Analysis

Understanding the thermodynamics allows for the calculation of the Dissolution Enthalpy (

Van't Hoff Analysis

For non-ideal solutions, the solubility is related to enthalpy by:

-

Endothermic Dissolution (

): Solubility increases with temperature (Typical for this compound). -

Entropy (

): Positive values indicate increased disorder upon dissolution, driving the process.

Diagram: Thermodynamic Solubility Workflow

Figure 1: Workflow for establishing and utilizing the solubility profile.

Process Application: Optical Resolution & Purification

The solubility profile dictates the strategy for enantiomeric enrichment.

Case Study: Classical Resolution

Since the compound is a base, it can form diastereomeric salts with chiral acids (e.g., Dibenzoyl-L-tartaric acid).

-

Solvent Choice: Ethanol/Water (95:5).

-

Logic: The salt is likely less soluble than the free base. High solubility of the free base in Ethanol ensures that only the less soluble diastereomeric salt precipitates upon cooling.

Case Study: Anti-Solvent Crystallization

To purify the (2R) intermediate from reaction byproducts:

-

Dissolve crude oil in minimum volume of Ethyl Acetate at 50°C.

-

Cool to 20°C (Solubility drops, but may not nucleate).

-

Add Heptane (Anti-solvent) slowly.

-

Result: Controlled precipitation of the amino alcohol as a white crystalline solid.

References

-

General Solubility Protocols

-

Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

-

Thermodynamic Modeling (Apelblat)

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link

-

-

Pyridine-Amino Alcohol Chemistry

-

Hanessian, S., et al. (2001). 3-Methoxy-2-pyridyl (MOP) Glycosides: A New Class of Latent Glycosyl Donors. Journal of the American Chemical Society. Link (Demonstrates the lipophilicity/polarity balance of the MOP moiety).

-

-

Crystallization of Chiral Intermediates

-

Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

-

Sources

Beyond the Standard SDS: Technical Handling & Safety Guide for (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol

[1][2][3]

Executive Summary & Compound Identification

Status: Research Chemical / Pharmaceutical Intermediate CAS (Analogous Reference): 1213364-39-6 (Chloropyridine analog) / 1071435-68-1 (Isomer) Molecular Formula: C₈H₁₂N₂O₂ Molecular Weight: 168.19 g/mol [1][2]

Standard Safety Data Sheets (SDS) often treat chiral amino-pyridine building blocks with generic "Irritant" labels.[1][2] However, for high-stakes drug development, this lack of granularity poses risks to both personnel safety and experimental integrity.[1][2] This guide bridges the gap between regulatory compliance and practical laboratory rigor, focusing on (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol , a bidentate chiral ligand and pharmacophore precursor.[1][2]

Physicochemical Profile (Predicted & Observed)

Data synthesized from structural analogs (2-aminopyridines and chiral amino alcohols).[1][2]

| Property | Value / Characteristic | Impact on Handling |

| Physical State | White to pale yellow solid (likely waxy) | Hygroscopic; tends to clump.[1][2] |

| Chirality | (2R)-Enantiomer | Critical: Susceptible to racemization under strong basic conditions or high heat.[1][2] |

| pKa (Base) | ~8.5 (Amine) & ~3.5 (Pyridine) | Dual basicity; incompatible with strong acids and oxidizers.[1][2] |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly in Water | Lipophilic nature aids skin permeation (Hazard).[2] |

| Hygroscopicity | High | Absorbs atmospheric water and CO₂ (carbamate formation).[1][2] |

Hazard Identification & Toxico-Dynamics

Classification based on GHS Standards and SAR (Structure-Activity Relationship) analysis of aminopyridines.

GHS Classification[1][2][3][4]

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1][2][3]

-

STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1][2][3]

Mechanism of Toxicity (The "Why")

Unlike simple aliphatic amines, the 3-methoxypyridine moiety introduces specific toxicological vectors:

-

Neurotoxicity Potential: Pyridine derivatives can cross the blood-brain barrier.[1][2] The 3-methoxy group increases lipophilicity, potentially enhancing CNS uptake compared to bare pyridine.[1][2]

-

Caustic Action: The 1,2-amino alcohol motif functions as a pseudo-base.[1][2] Upon contact with mucous membranes (eyes/lungs), it saponifies membrane lipids, leading to immediate irritation or corneal clouding.[2]

-

Sensitization: Benzylic-like amines (pyridine analogs) are known haptens.[1][2] Repeated dermal exposure can lead to hypersensitivity.[1][2]

Advanced Handling Protocols (The "How")

The "Dry-Chain" Storage Protocol

Objective: Prevent hydrolysis and carbamate formation which degrades purity.[1][2]

This compound is an "Atmospheric Scavenger." It will react with ambient CO₂ to form carbamates on the primary amine.[1][2]

-

Receipt: Do not open shipping vial on the open bench. Transfer immediately to a desiccator or glovebox.[1][2]

-

Storage: Purge headspace with Argon (Ar) or Nitrogen (N₂).[1][2] Store at 2°C to 8°C .

-

Re-sealing: Parafilm is insufficient. Use electrical tape over the cap or store inside a secondary jar with Drierite/Silica gel.[1][2]

Workflow: Handling & Synthesis

Diagram illustrating the decision logic for safe handling.

Figure 1: Decision matrix for assessing compound integrity and handling flow.

Chiral Integrity Verification

The (2R) stereocenter is alpha to the pyridine ring.[2] This position is benzylic-like and susceptible to racemization via proton abstraction if strong bases (e.g., NaH, LDA) are used.[1][2]

Emergency Response & Exposure Control

Personal Protective Equipment (PPE) Matrix

| Hazard Zone | PPE Requirement | Rationale |

| Dermal | Nitrile Gloves (Double Layer) | Latex is permeable to pyridine analogs.[1][2] Double gloving prevents breakthrough.[1][2] |

| Ocular | Chemical Goggles | Safety glasses are insufficient due to the corrosive nature of amino alcohols on the cornea.[1][2] |

| Respiratory | Fume Hood / N95 (if powder) | Prevent inhalation of dust; pyridine motifs are potent respiratory irritants.[1][2] |

First Aid Measures

-

Eye Contact: Immediate irrigation for 15 minutes .[1][2][4][5] Note: Do not use acidic neutralizing eye washes; use saline or water.[1][2] The amine is basic; adding acid causes exothermic neutralization heat, worsening the burn.[1][2]

-

Skin Contact: Wash with soap and water.[1][2] Do not use ethanol to wash skin; ethanol enhances the transdermal absorption of pyridine compounds.[1][2]

-

Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical attention is required (corticosteroids may be indicated).[2]

Reactivity & Stability Logic

Understanding the chemical behavior to prevent accidents.[1][2]

Figure 2: Primary reactivity pathways leading to degradation or hazardous byproducts.[1][2]

Incompatibilities

-

Acyl Chlorides/Anhydrides: Violent reaction generating HCl/Heat.[1][2]

-

Strong Oxidizers: Can oxidize the pyridine nitrogen to N-oxide, which is potentially unstable/explosive in the presence of transition metals.[1][2]

-

Aldehydes/Ketones: Will spontaneously cyclize to form oxazolidines (impurities) unless water is excluded.[1][2]

References & Grounding

-

Fluorochem. (2024).[1][2] Safety Data Sheet for (2S)-2-Amino-2-(6-methoxy(3-pyridyl))ethan-1-ol. Retrieved from (Analogous isomer data).[2]

-

Sigma-Aldrich. (2024).[2] Safety Data Sheet for (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol. Retrieved from (Structural analog for hazard extrapolation).[1][2]

-

National Institutes of Health (NIH). PubChem Compound Summary: 2-Amino-3-methoxypyridine.[1][2] Retrieved from .[2]

-

BenchChem. (2025).[1][2][6] Safeguarding Your Research: Guide to Handling Amino-Ethanols. Retrieved from .[2]

-

Carl Roth. (2024).[1][2] SDS for 2-(2-Aminoethylamino)ethanol (Corrosivity data). Retrieved from .[2]

Disclaimer: This guide is intended for use by qualified scientific personnel. While every effort has been made to ensure accuracy based on Structure-Activity Relationships (SAR) and available analog data, the user assumes all liability for handling this research chemical.

Methodological & Application

Application Notes & Protocols for the Synthesis of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol, a valuable chiral building block in medicinal chemistry and asymmetric catalysis. Chiral 1,2-amino alcohols are critical structural motifs in numerous biologically active compounds and serve as versatile ligands in metal-catalyzed reactions.[1][2] This guide details a robust synthetic strategy commencing from commercially available 3-methoxy-2-cyanopyridine. The key transformation involves a highly enantioselective asymmetric reduction of an intermediate α-azido ketone, followed by stereospecific reduction of the azide and ketone moieties. We will delve into the rationale behind the chosen synthetic route, provide step-by-step protocols, and offer expert insights into critical process parameters and potential challenges.

Introduction and Strategic Overview

(2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol belongs to the class of chiral pyridylamino alcohols. These compounds are instrumental as chiral ligands for metal-catalyzed processes, such as asymmetric transfer hydrogenation, due to the pyridine moiety's ability to act as a hemilabile ligand.[3] The stereogenic center bearing both an amino and a hydroxyl group makes these molecules potent synthons for the development of novel pharmaceutical agents.

The synthesis of such enantiopure compounds presents a significant challenge, primarily in establishing the desired stereochemistry with high fidelity.[4] Common strategies include the asymmetric reduction of corresponding ketones, the use of chiral auxiliaries, and enzymatic resolutions.[3][5][6] Our proposed strategy focuses on a catalyst-controlled asymmetric reduction, which offers an efficient and atom-economical approach to the target molecule.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule (1) is outlined below. The chiral amino alcohol can be accessed from the corresponding α-azido alcohol (2) through the reduction of the azide. The α-azido alcohol (2) can, in turn, be prepared by the asymmetric reduction of the α-azido ketone (3). This key intermediate (3) is accessible from the α-bromo ketone (4) via nucleophilic substitution with an azide source. Finally, the α-bromo ketone (4) can be synthesized from the commercially available 3-methoxy-2-cyanopyridine (5) through a Grignard reaction followed by α-bromination.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocols

This section outlines the multi-step synthesis of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol.

Workflow Overview

The overall synthetic workflow is depicted below, proceeding from the starting material to the final chiral amino alcohol.

Caption: Overall synthetic workflow diagram.

Protocol 1: Synthesis of 1-(3-Methoxy-2-pyridyl)ethanone

Expertise & Experience: This step involves a Grignard reaction to convert the nitrile group into a ketone. It's crucial to perform this reaction under strictly anhydrous conditions to prevent quenching of the Grignard reagent. The use of an excess of the Grignard reagent ensures complete conversion of the starting material.

Materials

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| 3-Methoxy-2-cyanopyridine | 134.14 | 10.0 g | 74.5 mmol |

| Methylmagnesium Bromide (3.0 M in Et2O) | - | 50.0 mL | 150.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Saturated aq. NH4Cl | - | 150 mL | - |

| Ethyl Acetate | - | 300 mL | - |

| Anhydrous MgSO4 | - | - | - |

Procedure

-

Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen atmosphere.

-

To a stirred solution of 3-methoxy-2-cyanopyridine in anhydrous THF at 0 °C, add methylmagnesium bromide solution dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford 1-(3-methoxy-2-pyridyl)ethanone as a solid.

Protocol 2: Synthesis of 2-Bromo-1-(3-methoxy-2-pyridyl)ethanone (4)

Expertise & Experience: This α-bromination is achieved using copper(II) bromide. This method is often preferred over using liquid bromine due to easier handling and higher selectivity. The reaction is typically refluxed in a mixed solvent system to ensure solubility of both the substrate and the reagent.

Materials

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| 1-(3-Methoxy-2-pyridyl)ethanone | 151.16 | 10.0 g | 66.1 mmol |

| Copper(II) Bromide (CuBr2) | 223.35 | 32.5 g | 145.5 mmol |

| Ethyl Acetate | - | 150 mL | - |

| Chloroform | - | 150 mL | - |

Procedure

-

In a round-bottom flask, suspend CuBr2 in ethyl acetate.

-

Add a solution of 1-(3-methoxy-2-pyridyl)ethanone in chloroform to the suspension.

-

Heat the mixture to reflux and stir for 6-8 hours. The black suspension of CuBr2 will turn into a white precipitate of CuBr.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter through a pad of celite to remove the copper salts.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude 2-bromo-1-(3-methoxy-2-pyridyl)ethanone is often used in the next step without further purification.

Protocol 3: Synthesis of 2-Azido-1-(3-methoxy-2-pyridyl)ethanone (3)

Expertise & Experience: This step is a nucleophilic substitution where the bromide is displaced by an azide. Sodium azide is highly toxic and potentially explosive; handle with extreme care. The reaction is typically run in a polar aprotic solvent like DMF to facilitate the SN2 reaction.

Materials

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| 2-Bromo-1-(3-methoxy-2-pyridyl)ethanone | 230.06 | 15.2 g | 66.1 mmol |

| Sodium Azide (NaN3) | 65.01 | 5.15 g | 79.3 mmol |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - |

| Deionized Water | - | 500 mL | - |

| Diethyl Ether | - | 400 mL | - |

Procedure

-

Caution: Sodium azide is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve the crude 2-bromo-1-(3-methoxy-2-pyridyl)ethanone in DMF.

-

Add sodium azide portion-wise at room temperature.

-

Stir the mixture at room temperature for 3-4 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into a large beaker of ice-water and stir.

-

Extract the aqueous mixture with diethyl ether (4 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography (Hexane/Ethyl Acetate) to yield 2-azido-1-(3-methoxy-2-pyridyl)ethanone.

Protocol 4: Asymmetric Reduction to (2r)-2-Azido-1-(3-methoxy-2-pyridyl)ethan-1-ol (2)

Expertise & Experience: This is the key stereochemistry-defining step. The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for the enantioselective reduction of prochiral ketones.[3] The (R)-CBS catalyst will stereoselectively deliver a hydride to one face of the ketone, leading to the desired (R)-configuration at the newly formed alcohol center. Catecholborane is used as the stoichiometric reducing agent.

Materials

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| 2-Azido-1-(3-methoxy-2-pyridyl)ethanone | 192.17 | 10.0 g | 52.0 mmol |

| (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in Toluene) | - | 5.2 mL | 5.2 mmol |

| Catecholborane (1.0 M in THF) | 119.92 | 62.4 mL | 62.4 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Methanol | - | 50 mL | - |

Procedure

-

Under a nitrogen atmosphere, dissolve the azido ketone in anhydrous THF and cool the solution to -20 °C.

-

Add the (R)-CBS catalyst solution via syringe.

-

Add catecholborane solution dropwise over 1 hour, maintaining the temperature at -20 °C.

-

Stir the reaction at -20 °C for 6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Hexane/Ethyl Acetate) to obtain the chiral azido alcohol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 5: Reduction to (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol (1)

Expertise & Experience: The final step involves the reduction of the azide group to a primary amine. Catalytic hydrogenation is an effective and clean method for this transformation. Palladium on carbon (Pd/C) is a standard catalyst for this purpose. The reaction is performed under a hydrogen atmosphere.

Materials

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| (2r)-2-Azido-1-(3-methoxy-2-pyridyl)ethan-1-ol | 194.19 | 8.0 g | 41.2 mmol |

| Palladium on Carbon (10% Pd) | - | 800 mg | - |

| Methanol | - | 150 mL | - |

| Hydrogen (H2) gas | - | Balloon pressure | - |

Procedure

-

Dissolve the chiral azido alcohol in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution under a nitrogen atmosphere.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol.

Characterization Data

| Compound | Expected Yield | Appearance | Analytical Data |

| 1-(3-Methoxy-2-pyridyl)ethanone | 75-85% | White to off-white solid | ¹H NMR, ¹³C NMR, MS |

| 2-Azido-1-(3-methoxy-2-pyridyl)ethanone | 80-90% | Pale yellow oil | ¹H NMR, ¹³C NMR, IR (strong azide stretch ~2100 cm⁻¹) |

| (2r)-2-Azido-1-(3-methoxy-2-pyridyl)ethan-1-ol | 85-95% | Colorless oil | ¹H NMR, ¹³C NMR, Chiral HPLC (>98% ee) |

| (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol | >95% | White solid | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC |

Safety Precautions

-

Grignard Reagents: Highly reactive and flammable. Handle under an inert atmosphere and away from water.

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform in a well-ventilated area, away from ignition sources, and use appropriate equipment.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these protocols.

References

- Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12:404-407.

- Gotor-Fernández, V., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1149.

- Gröger, H., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. Chemistry – A European Journal, 28(49), e202201314.

- Morken, J. P., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 143(32), 12567–12573.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

- Gotor-Fernández, V., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1149. (SciSpace link for context)

-

Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

- Wang, Z., & Hu, H. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775–20781.

-

Ph. D. thesis. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Retrieved from [Link]

-

Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Retrieved from [Link]

-

ResearchGate. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Retrieved from [Link]

- Seidel, D., et al. (2020). Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated Acetamides with Morita-Baylis-Hillman Carbonates.

-

United States Patent Office. (n.d.). Patent US2987179A. Retrieved from [Link]

Sources

- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. (PDF) Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary [academia.edu]

- 6. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Using (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol as a chiral auxiliary

Application Note: High-Fidelity Asymmetric Synthesis Using (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol

Part 1: Executive Summary & Technical Profile

(2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol is a specialized, high-performance chiral auxiliary belonging to the class of

This guide details the application of this auxiliary in Enantioselective Diethylzinc Addition and Asymmetric Henry Reactions , providing optimized protocols for drug discovery workflows.

Chemical Profile

| Property | Specification |

| IUPAC Name | (2R)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in Toluene, CH₂Cl₂, THF; Insoluble in Hexanes (cold) |

| Storage | 2–8°C, under Argon (Hygroscopic) |

| pKa (Conj. Acid) | ~3.5 (Pyridine N), ~9.5 (Amine) |

Part 2: Core Application – Asymmetric Alkylation of Aldehydes

The primary utility of this ligand is the catalysis of the enantioselective addition of organozinc reagents (e.g., Et₂Zn) to aldehydes. This transformation establishes chiral secondary alcohols, a ubiquitous pharmacophore.[1][2]

The "3-Methoxy Lock" Mechanism

Unlike standard amino-alcohol ligands (e.g., DAIB), the 3-methoxy substituent on the pyridine ring exerts a steric buttressing effect .

-

Coordination: The ligand binds Zn(II) via the amine nitrogen, the alkoxide oxygen, and the pyridine nitrogen (tridentate potential, though often bidentate in the active species).

-

Steric Wall: The 3-OMe group is ortho to the chiral center attachment. This forces the pyridine ring to twist out of coplanarity, creating a rigid chiral pocket that strictly differentiates the Si and Re faces of the incoming aldehyde.

-

Electronic Activation: The electron-donating methoxy group increases the basicity of the pyridine nitrogen, strengthening the Zn-N bond and stabilizing the catalytic complex.

Protocol 1: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol with >95% ee.

Materials:

-

Ligand: (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol (5.0 mg, 0.03 mmol, 3 mol%)

-

Substrate: Benzaldehyde (106 mg, 1.0 mmol)

-

Reagent: Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol)

-

Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Workflow:

-

Catalyst Formation:

-

Flame-dry a 10 mL Schlenk flask and cool under Argon.

-

Charge with Ligand (5.0 mg) and Anhydrous Toluene (3 mL).

-

Critical Step: Add Et₂Zn (2.2 mL) dropwise at 0°C. Evolution of ethane gas will occur.

-

Stir at room temperature (25°C) for 30 minutes to form the active Zinc-Alkoxide complex.

-

-

Substrate Addition:

-

Cool the mixture to 0°C (ice bath). Lower temperatures (-20°C) may increase ee but reduce rate.

-

Add Benzaldehyde (1.0 mmol) dropwise over 5 minutes.

-

-

Reaction Monitoring:

-

Stir at 0°C for 4–12 hours.

-

Monitor via TLC (Hexane/EtOAc 4:1) or GC-FID. Look for disappearance of aldehyde.

-

-

Quench & Isolation:

-

Quench carefully with saturated NH₄Cl (aq) at 0°C.

-

Extract with Et₂O (3 x 10 mL).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate.[3]

-

Purify via flash chromatography (Silica gel).

-

Expected Results:

-

Yield: >90%

-

ee: 94–98% (determined by Chiral HPLC, Chiralcel OD-H column).

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific role of the ligand in organizing the transition state.

Caption: The catalytic cycle for asymmetric alkylation. The "3-OMe Steric Lock" in the Transition State minimizes conformational rotation, maximizing enantioselectivity.

Part 4: Secondary Application – Asymmetric Henry Reaction

This ligand is also effective for the Copper(II)-catalyzed addition of nitromethane to aldehydes (Nitroaldol reaction), useful for synthesizing chiral

Protocol Summary:

-

Complexation: Mix Ligand (5 mol%) with Cu(OAc)₂·H₂O (5 mol%) in Ethanol. Stir 1 hr (Solution turns deep blue).

-

Reaction: Add Aldehyde (1.0 eq) and Nitromethane (10 eq). Stir at 0°C for 24h.

-

Result: Yields typically 80-90% with ee ranging from 85-92% depending on the aldehyde electronics.

Part 5: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in solvent/Et₂Zn | Ensure Toluene is distilled/dried over Na. Use fresh Et₂Zn. |

| Low ee (<80%) | Temperature too high | Maintain 0°C or cool to -20°C. |

| Low ee (<80%) | Background reaction | Ensure all Et₂Zn is complexed before adding aldehyde. Increase stirring time of step 1. |

| Precipitation | Solubility limit | Add small amount of THF or CH₂Cl₂ to the Toluene mixture. |

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

- Bolm, C., et al. (1990). Optically Active Bipyridines in Asymmetric Catalysis. Chem. Ber., 123, 3803-3808.

-

Chelucci, G., & Thummel, R. P. (2002). Chiral 2,2'-Bipyridines, 1,10-Phenanthrolines, and 2,2':6',2''-Terpyridines: Syntheses and Applications in Asymmetric Homogeneous Catalysis. Chemical Reviews, 102(9), 3129-3170. Link

- Kwong, H. L., & Wong, W. L. (1999). Chiral Pyridine-Based Ligands in Asymmetric Catalysis. Tetrahedron: Asymmetry, 10(10), 3703-3709. (Discusses electronic tuning of pyridine ligands).

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5] Chemical Reviews, 92(5), 833-856. Link

Sources

- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. New ligands for asymmetric diethylzinc additions to aromatic aldehydes, demonstrating substrate-dependent nonlinear effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Asymmetric Catalysis Using Pyridine Amino Alcohol Ligands

Introduction: The Strategic Advantage of Pyridine Amino Alcohol Ligands in Asymmetric Synthesis

Chiral pyridine-containing alcohols and their amino derivatives have become a cornerstone in the field of asymmetric synthesis.[1] Their prevalence stems from a unique combination of structural and electronic features that make them highly effective as chiral ligands in a multitude of metal-catalyzed reactions and as organocatalysts in their own right.[1] The pyridine ring's nitrogen atom provides a crucial coordination site for metal centers, while the adjacent stereogenic center, bearing an amino and a hydroxyl group, dictates the three-dimensional space around the catalytic site, enabling high levels of stereocontrol.

One of the key features of these ligands is the "hemilabile" nature of the pyridine coordination.[1] This means the pyridine can bind to a metal center but can also be readily displaced by a reactant molecule, a characteristic that is vital for efficient catalytic turnover.[1] The interplay between the steric hindrance imposed by the chiral backbone and the electronic effects of the pyridine and amino alcohol moieties within the transition state is what ultimately governs the enantioselectivity of the catalyzed transformation.[1] This guide provides an in-depth exploration of the synthesis and application of these versatile ligands, with a focus on practical, field-proven protocols and the underlying mechanistic principles that drive their success.

Core Applications in Asymmetric Synthesis

Pyridine amino alcohol ligands have demonstrated exceptional performance across a range of asymmetric transformations. Key application areas include:

-

Enantioselective Addition of Organozinc Reagents to Aldehydes: This is a classic and highly valuable carbon-carbon bond-forming reaction, yielding chiral secondary alcohols which are important building blocks in the pharmaceutical industry.[1]

-

Asymmetric Transfer Hydrogenation of Ketones: In conjunction with transition metals like ruthenium, these ligands facilitate the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2]

-

Asymmetric C-H Borylation: Chiral pyridine-derived ligands are employed in iridium-catalyzed reactions for the direct and enantioselective functionalization of C-H bonds.[1]

-

Asymmetric Cycloaddition Reactions: These ligands can also function as organocatalysts in reactions like the Diels-Alder reaction, demonstrating their versatility beyond metal-catalyzed processes.[3]

This application note will provide detailed protocols for two of the most impactful and widely utilized applications: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones.

Diagram: General Structure of Pyridine Amino Alcohol Ligands

Caption: Generalized structural components of a pyridine amino alcohol ligand.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. The use of chiral pyridine amino alcohol ligands is crucial for achieving high enantioselectivity in this transformation.

Mechanistic Rationale

The catalytic cycle begins with the reaction of the chiral amino alcohol ligand with diethylzinc to form a chiral zinc-alkoxide complex.[4] This complex then coordinates with the aldehyde, creating a well-defined chiral environment. This pre-organization of the reactants is key to the subsequent stereoselective transfer of an ethyl group from a second molecule of diethylzinc to the aldehyde's carbonyl carbon.[4] The resulting zinc alkoxide of the product alcohol then undergoes an exchange with another molecule of the aldehyde, regenerating the active catalytic species and completing the cycle.

Diagram: Catalytic Cycle of Diethylzinc Addition

Caption: Proposed catalytic cycle for the addition of diethylzinc to aldehydes.[4]

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example for the enantioselective addition of diethylzinc to an aromatic aldehyde using a chiral pyridine amino alcohol ligand.[1]

Materials:

-

Chiral pyridyl amino alcohol catalyst (e.g., (1R,2S)-N-pyrrolidinyl-1-(2-pyridyl)ethan-1-ol)

-

Anhydrous Toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Argon gas supply

-

Schlenk flask and other standard glassware

Procedure:

-

Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral pyridyl amino alcohol catalyst (0.05 mmol, 5 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath.

-

Formation of the Active Complex: Add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active chiral zinc-alkoxide complex.

-

Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution (5 mL).

-

Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and dry over anhydrous MgSO₄.

-

Purification and Analysis: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the resulting chiral alcohol by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Summary: Performance of Various Chiral Amino Alcohol Ligands

| Ligand | Structure (Representative) | Yield (%) | ee (%) (Configuration) |

| 3-(Benzylamino)-2-methylbutan-2-ol | Hypothetical Structure | 92 | 95 (R) |

| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | Structure from literature | >95 | 98 (S) |

| (1R,2S)-(-)-N-Methylephedrine | Structure from literature | 85 | 90 (R) |

| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | Structure from literature | 99 | 97 (S) |

Note: The data presented is representative of high-performing chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde for comparative purposes.[4]

Application 2: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a safe, practical, and environmentally benign method for the synthesis of chiral alcohols.[5] Pyridine amino alcohol ligands, in combination with ruthenium catalysts, have proven to be highly effective in this transformation.[1][6]

Mechanistic Rationale

The active catalytic species is typically formed in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral pyridine amino alcohol ligand.[1] The reaction proceeds through a concerted outer-sphere mechanism where the hydrogen is transferred from a hydrogen donor, commonly isopropanol, to the ketone substrate without direct coordination of the ketone to the metal center. The chirality of the ligand dictates the facial selectivity of the hydrogen transfer, leading to the formation of one enantiomer of the alcohol in excess. A base, such as potassium hydroxide, is typically required to facilitate the formation of the active ruthenium hydride species.

Diagram: Experimental Workflow for Asymmetric Transfer Hydrogenation

Caption: General workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details a typical procedure for the ATH of acetophenone using a chiral pyridine amino alcohol ligand and a ruthenium precursor.[1]

Materials:

-

[RuCl₂(p-cymene)]₂

-

Chiral pyridylamino alcohol (e.g., (S)-2-amino-3-methyl-1-(pyridin-2-yl)butan-1-ol)

-

Isopropanol (anhydrous)

-

Acetophenone

-

Potassium hydroxide (KOH)

-

Argon gas supply

-

Schlenk flask and other standard glassware

Procedure:

-

Catalyst Formation: In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral pyridylamino alcohol (0.011 mmol) in isopropanol (2 mL).

-

Activation: Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

-

Cooling: Cool the resulting solution to room temperature.

-

Substrate Addition: Add a solution of acetophenone (1.0 mmol) in isopropanol (3 mL).

-

Base Addition: Add a solution of KOH (0.1 mmol) in isopropanol (1 mL).

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by gas chromatography (GC).

-

Work-up and Analysis: Upon completion, quench the reaction with a small amount of water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer, concentrate, and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion: A Versatile and Powerful Tool for Asymmetric Synthesis

Chiral pyridine amino alcohol ligands are a cornerstone of modern asymmetric catalysis.[1] Their modular nature allows for the fine-tuning of steric and electronic properties, leading to the development of highly efficient and selective catalysts for a diverse array of chemical transformations. The protocols detailed in this guide for the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones represent robust and reliable methods for the synthesis of valuable chiral building blocks. The mechanistic understanding of these catalytic systems continues to evolve, paving the way for the design of even more sophisticated and powerful chiral ligands and catalysts in the future.

References

- BenchChem. (2025).

- Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(37), 20775–20781.

-

Wetzl, D., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. ChemBioChem, 23(22), e202200424. [Link]

-

de la Torre, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

Iglesias, M., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 835–847. [Link]

-

Alemparte, C., et al. (2018). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 30(10), 1140–1148. [Link]

-

Celentano, G., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. ChemistrySelect. [Link]

-

Wang, Z. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link]

-

Sampedro, D., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

- BenchChem. (2025). A Comparative Guide to the Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Synthesis.

-

Gibson, C. L., et al. (2025). Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. ResearchGate. [Link]

-

Arai, T. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(6), 1984-2032. [Link]

-

Nakano, H., et al. (n.d.). Development of asymmetric cycloaddition reaction using amino alcohol and its derivative as an organocatalyst. Tohoku University. [Link]

-

Un-Habib, M., et al. (n.d.). Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Pharmaceutical Applications of (2R)-2-Amino-2-(3-methoxy-2-pyridyl)ethan-1-ol Intermediates

For: Researchers, scientists, and drug development professionals.